N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide
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Overview
Description
N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with phenylboronic acid to form 4-(4-bromophenoxy)phenylboronic acid . This intermediate is then reacted with 3,4-dichlorobenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide can be compared with other similar compounds, such as:
N-[4-(4-bromophenoxy)phenyl]-3-nitrobenzamide: Similar structure but with a nitro group instead of a sulfonamide group.
N-[4-(4-bromophenoxy)phenyl]-4-nitrobenzamide: Another similar compound with a nitro group at a different position.
Properties
Molecular Formula |
C18H12BrCl2NO3S |
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Molecular Weight |
473.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C18H12BrCl2NO3S/c19-12-1-5-14(6-2-12)25-15-7-3-13(4-8-15)22-26(23,24)16-9-10-17(20)18(21)11-16/h1-11,22H |
InChI Key |
VOIAONVFDKTKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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